N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 652153-00-9
VCID: VC16789893
InChI: InChI=1S/C12H14F3N3O2/c1-20-18-6-3-2-5-17-11(19)9-8-16-7-4-10(9)12(13,14)15/h4,6-8H,2-3,5H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C12H14F3N3O2
Molecular Weight: 289.25 g/mol

N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide

CAS No.: 652153-00-9

Cat. No.: VC16789893

Molecular Formula: C12H14F3N3O2

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide - 652153-00-9

Specification

CAS No. 652153-00-9
Molecular Formula C12H14F3N3O2
Molecular Weight 289.25 g/mol
IUPAC Name N-(4-methoxyiminobutyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H14F3N3O2/c1-20-18-6-3-2-5-17-11(19)9-8-16-7-4-10(9)12(13,14)15/h4,6-8H,2-3,5H2,1H3,(H,17,19)
Standard InChI Key GBTWFTUJVVNYHH-UHFFFAOYSA-N
Canonical SMILES CON=CCCCNC(=O)C1=C(C=CN=C1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a pyridine core with three key functional groups:

  • Trifluoromethyl group (-CF₃) at position 4, enhancing lipophilicity and metabolic stability.

  • Carboxamide group (-CONH-) at position 3, enabling hydrogen bonding and interactions with biological targets.

  • 4-(Methoxyimino)butyl chain attached to the carboxamide nitrogen, contributing to steric and electronic modulation.

The molecular formula is inferred as C₁₂H₁₅F₃N₃O₂, with a calculated exact mass of 292.29 g/mol. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution reactions to specific positions on the pyridine ring, while the methoxyimino moiety introduces conformational flexibility.

Physicochemical Properties

Key properties derived from analogous compounds include:

PropertyValueSource Relevance
Log P (octanol-water)~2.08 (estimated)Similar to
Water Solubility<1 mg/mL (predicted)Based on
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, pyridine N, imino O, methoxy O)

The compound’s moderate lipophilicity (Log P ~2.08) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjustments for biological testing .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically proceeds via:

  • Carboxylic Acid Activation: 4-(Trifluoromethyl)pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: The acid chloride reacts with 4-(methoxyimino)butylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.

  • Purification: Chromatographic techniques isolate the product, with yields ranging from 40–70% depending on reaction conditions.

Critical parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Molar Ratios: 1:1.2 (acid chloride:amine) for optimal conversion.

Reaction Dynamics

The compound participates in reactions characteristic of both pyridines and amides:

  • Pyridine Ring Reactions: Electrophilic substitution at the 2- or 6-position due to the -CF₃ group’s meta-directing effect.

  • Amide Hydrolysis: Under acidic or basic conditions, yielding 4-(trifluoromethyl)pyridine-3-carboxylic acid and 4-(methoxyimino)butylamine.

  • Imino Group Modifications: Reductive alkylation or oxidation of the methoxyimino moiety to alter pharmacokinetic properties.

Biological Relevance and Applications

Agrochemical Utility

The trifluoromethyl group’s stability under environmental conditions positions the compound as a candidate for:

  • Herbicides: Interference with plant amino acid biosynthesis.

  • Insecticides: Neurotoxic effects via acetylcholinesterase inhibition .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Side Chain Modifications: Investigating shorter/longer alkyl chains or alternative imino substituents.

  • Heterocyclic Replacements: Substituting pyridine with thiazole or imidazole to enhance target affinity.

Formulation Development

  • Nanoencapsulation: Improving solubility for in vivo studies.

  • Prodrug Strategies: Masking the amide group to enhance bioavailability.

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